molecular formula C33H35N5O6S B2845039 N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-24-8

N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2845039
CAS No.: 689759-24-8
M. Wt: 629.73
InChI Key: GJRAYMLLUOGDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a phenylpiperazine-carbonyl benzyl group at position 7 and a 3-methoxypropyl acetamide-thioether moiety at position 4. Its synthesis likely involves multi-step coupling and functionalization strategies, as seen in analogous quinazolinone derivatives .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O6S/c1-42-17-5-12-34-30(39)21-45-33-35-27-19-29-28(43-22-44-29)18-26(27)32(41)38(33)20-23-8-10-24(11-9-23)31(40)37-15-13-36(14-16-37)25-6-3-2-4-7-25/h2-4,6-11,18-19H,5,12-17,20-22H2,1H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRAYMLLUOGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the dioxolo group, and finally the attachment of the thioacetamide and methoxypropyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or synthetic pathways. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity / Application Reference
Target Compound [1,3]dioxoloquinazolin-8-one Phenylpiperazine-carbonyl benzyl, thioacetamide Hypothesized CNS activity
Compound 13a () Cyanoacetamide-sulfamoylphenyl 4-Methylphenyl hydrazinylidene Antimicrobial (implied by sulfonamide)
Compound 13b () Cyanoacetamide-sulfamoylphenyl 4-Methoxyphenyl hydrazinylidene Antimicrobial (implied by sulfonamide)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolin-2,4-dione Dichlorophenylmethyl, acetamide Anticonvulsant activity
Thiazolidinone derivatives () Thiazolidin-4-one Coumarin-7-yloxy, arylidene Antimicrobial, anti-inflammatory

Structural and Functional Insights

Core Heterocycles: The target compound’s [1,3]dioxoloquinazolinone core is distinct from the quinazolin-2,4-dione () and thiazolidin-4-one () scaffolds.

Substituent Effects: The phenylpiperazine-carbonyl benzyl group in the target compound contrasts with the dichlorophenylmethyl group in ’s anticonvulsant analog. Piperazine derivatives are known for modulating serotonin/dopamine receptors, suggesting divergent therapeutic targets . The thioacetamide linker (C-S bond) in the target compound may enhance lipophilicity compared to the oxygen-linked acetamides in ’s sulfonamides, affecting membrane permeability .

Bioactivity Trends: Sulfonamide derivatives () exhibit broad antimicrobial activity due to sulfamoyl groups’ interference with folate synthesis . Thiazolidinone-coumarin hybrids () show dual antimicrobial and anti-inflammatory effects, attributed to the coumarin moiety’s radical-scavenging properties . The target compound’s lack of sulfonamide or coumarin groups implies a unique mechanism, possibly linked to piperazine-mediated receptor interactions .

Biological Activity

N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity through various studies, including molecular docking, cytotoxicity assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its pharmacological properties. Its structure includes:

  • 3-Methoxypropyl group : This moiety may enhance solubility and bioavailability.
  • Quinazolinone scaffold : Associated with anticancer activity.
  • Piperazine derivative : Often linked to neuropharmacological effects.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its cytotoxic effects against various cancer cell lines. Key findings include:

Cytotoxicity Assays

In a study assessing the compound's efficacy against MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines:

  • Concentration Dependence : The compound exhibited significant cytotoxicity at concentrations of 20 µM and 50 µM over 24, 48, and 72 hours.
  • Comparison with Doxorubicin : It showed comparable cytotoxic activity to doxorubicin, a standard chemotherapeutic agent. Specifically, at 50 µM, the compound reduced cell viability significantly more than lower concentrations .

Molecular Docking Studies

Molecular docking studies indicated that the compound effectively binds to key targets involved in cancer progression:

  • Topoisomerase II Inhibition : The compound was found to interact favorably with the DNA-topoisomerase II complex, potentially disrupting DNA replication in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications on the piperazine ring and quinazolinone core could enhance or diminish biological activity:

  • Piperazine Substituents : Variations in substituents on the piperazine ring were correlated with changes in cytotoxic potency.
  • Quinazolinone Modifications : Alterations in the quinazolinone structure affected binding affinity and selectivity for cancer cell lines .

Data Summary Table

Parameter Value
Molecular FormulaC23H30N4O4S
Molecular Weight446.58 g/mol
IC50 against MCF720 µM
IC50 against MCF10A50 µM
Comparison DrugDoxorubicin
Binding TargetTopoisomerase II

Case Studies

Several case studies have demonstrated the potential of similar compounds derived from the quinazolinone family. For instance:

  • Study on Quinazolinone Derivatives : This research indicated that derivatives with similar structural motifs exhibited potent anticancer activity across multiple cell lines .
  • Combination Therapy Studies : Investigations into combination therapies involving this compound with existing chemotherapeutics showed enhanced efficacy and reduced side effects compared to monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.